17-Epiestriol-d5
Description
Significance of Stable Isotope Standards in Quantitative Bioanalysis
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest levels of accuracy and precision. nih.gov This technique, known as stable isotope dilution (SID), involves adding a known quantity of the labeled compound to a sample at the beginning of the analytical process. endocrine-abstracts.org
Because the stable isotope-labeled standard has virtually identical physicochemical properties to the analyte of interest, it experiences the same variations during sample preparation, extraction, and ionization in the mass spectrometer. endocrine-abstracts.org This co-behavior effectively corrects for sample loss, matrix effects (where other components in a complex biological sample interfere with the signal), and fluctuations in instrument response. The use of SID with LC-MS/MS provides unparalleled specificity, allowing the target analyte to be distinguished from interfering substances with similar properties, which is a common challenge in complex matrices like plasma, urine, or tissue.
Overview of Deuterated Steroids in Endocrine Research
Endocrine research heavily relies on the accurate measurement of steroid hormones, which often circulate at very low concentrations and exist as a complex mixture of structurally similar compounds. ahajournals.org Deuterated steroids, those labeled with deuterium (B1214612), are frequently the internal standards of choice in these studies. nih.gov The use of deuterated standards combined with GC-MS or LC-MS/MS has revolutionized the study of steroid pharmacokinetics and metabolism. endocrine-abstracts.org
This methodology allows researchers to differentiate between endogenously produced steroids and those administered exogenously, simply by using the deuterated version of the steroid. nih.gov Furthermore, it enables the simultaneous quantification of multiple steroid hormones and their metabolites in a single analysis, providing a comprehensive "steroid profile." oup.com This is crucial for diagnosing and understanding hormone-related disorders and for studying the intricate pathways of steroid biosynthesis and metabolism. ahajournals.orgbiorxiv.org Ideally, a labeled steroid used as an internal standard in mass spectrometry should have a mass increase of 3 to 6 Daltons to clearly separate its signal from that of the natural analyte.
Contextualization of 17-Epiestriol (B195166) within Estrogen Metabolomics
Estrogen metabolomics is the systematic study of the metabolic pathways of estrogens. The primary estrogens, estrone (B1671321) (E1) and 17β-estradiol (E2), are metabolized through several key pathways, primarily hydroxylation at the 2-, 4-, or 16-positions of the steroid ring. nih.gov The 16-hydroxylation pathway leads to the formation of 16α-hydroxyestrone (16α-OHE1). aacrjournals.org This metabolite can be further converted into several other compounds, including estriol (B74026) (E3) and its epimers, 16-epiestriol (B195161) and 17-epiestriol. aacrjournals.orgaacrjournals.org
| Property | 17-Epiestriol | 17-Epiestriol-d5 |
|---|---|---|
| CAS Number | 1228-72-4 cymitquimica.com | Not Available |
| Molecular Formula | C₁₈H₂₄O₃ cymitquimica.com | C₁₈H₁₉D₅O₃ cymitquimica.com |
| Molecular Weight | 288.38 g/mol cymitquimica.com | 293.41 g/mol usbio.net |
| Synonyms | 17α-Estriol, 16α-Hydroxy-17α-estradiol wikipedia.org | (16α,17α)-Estra-1,3,5(10)-triene-3,16,17-triol-d5 usbio.net |
Rationale for Deuterium Labeling in 17-Epiestriol Research
The primary rationale for using this compound in research is to enable precise and accurate quantification of its unlabeled counterpart in biological samples. cymitquimica.com The challenges of measuring estrogen metabolites are significant; they circulate at low concentrations and are part of a complex mixture of isomers and structurally related compounds that can interfere with analysis. biorxiv.org
Stable isotope dilution using LC-MS/MS is the definitive method to overcome these challenges. By using a deuterated internal standard like this compound, researchers can achieve high levels of sensitivity and specificity. aacrjournals.org The mass difference allows the mass spectrometer to distinguish between the analyte (17-epiestriol) and the internal standard (this compound), even if they co-elute during chromatography. This is essential for correcting analytical variability and matrix effects, ensuring that the measured concentration is a true reflection of the amount present in the sample. biorxiv.org
In research studies profiling multiple estrogen metabolites, specific deuterated standards are used for different compounds. For instance, in one method, d₃-16-epiestriol was used as the internal standard for quantifying both 16-epiestriol and 17-epiestriol, based on their structural similarity and close retention times. aacrjournals.org The availability of a dedicated this compound standard further enhances the accuracy of these multi-analyte methods, which are crucial for investigating the role of estrogen metabolism in various physiological and pathological conditions. cymitquimica.com
| Analyte | Deuterated Internal Standard Used | Reference |
|---|---|---|
| Estrone (E1), Estradiol (B170435) (E2) | d₄-E₂ | aacrjournals.org |
| Estriol (E3), 16-ketoE₂, 16α-OHE₁ | d₃-E₃ | aacrjournals.org |
| 16-epiestriol, 17-epiestriol | d₃-16-epiE₃ | aacrjournals.org |
| 2-MeOE₂, 4-MeOE₂, 2-MeOE₁, 4-MeOE₁ | d₅-2-MeOE₂ | aacrjournals.org |
| 2-OHE₂, 2-OHE₁, 4-OHE₁ | d₅-2-OHE₂ | aacrjournals.org |
Properties
Molecular Formula |
C₁₈H₁₉D₅O₃ |
|---|---|
Molecular Weight |
293.41 |
Synonyms |
(16α,17α)-Estra-1,3,5(10)-triene-3,16,17-triol-d5; 16α,17α-Estriol-d5; 16α-Hydroxy-17α-estradiol-d5; 17α-Estriol-d5; NSC 84051-d5; |
Origin of Product |
United States |
Synthesis and Deuteration Methodologies
Approaches for Site-Specific Deuterium (B1214612) Incorporation
Site-specific deuteration is paramount to create a stable labeled compound where the deuterium atoms are not lost during sample preparation or analysis. nih.gov The strategies employed must achieve high selectivity and near-complete deuterium incorporation at the target positions. nih.gov
The synthesis of deuterated estrogens, including the precursors to 17-Epiestriol-d5, often relies on multi-step chemical pathways. Researchers have developed various routes to introduce deuterium stereospecifically. For instance, synthetic routes have been established for introducing deuterium into the C-14, C-15, and C-16 positions of the steroid D-ring in estrone (B1671321) and estradiol (B170435). jst.go.jp
A common strategy involves the use of deuterated reagents in reduction reactions. For example, corresponding deuterated estradiols can be synthesized from their oxoestrogen precursors using powerful reducing agents like Lithium Aluminum Deuteride (LiAlD₄). Another approach involves the synthesis of a key intermediate, such as 17-Iodo-3-O-methyl Estratetraenol-d5, which then serves as a precursor in the synthesis of 17-Epiestriol (B195166). The development of efficient syntheses for deuterated estrogen fatty acid esters, such as 2,4,16,16-D4-estrone and the corresponding 2,4,16,16,17alpha-D5-estradiol derivatives, has also been achieved using microwave-assisted methods, which significantly shorten reaction times. nih.gov
Hydrogen/Deuterium (H/D) exchange reactions represent a cost-effective and straightforward method for incorporating deuterium into organic molecules. mdpi.com These reactions are typically catalyzed by acids or bases and involve the reversible exchange of protons for deuterons from a deuterium source, such as deuterium oxide (D₂O). mdpi.com
Base-catalyzed H/D exchange is particularly effective for introducing deuterium at carbon atoms adjacent to a carbonyl group (keto-enol tautomerism). mdpi.com For instance, the preparation of cortisol labeled with four deuterium atoms has been accomplished through H/D exchange using sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD), followed by a reductive deuteration step. nih.gov This method allows for high selectivity and significant deuterium incorporation. mdpi.com H/D exchange using deuterated trifluoroacetic acid has also been successfully used for the regioselective labeling of estrone and its catechol metabolites. nih.gov
| H/D Exchange Method | Catalyst/Reagent | Application Example | Key Feature |
| Base-Catalyzed | NaOD in MeOD | Synthesis of Cortisol-d4 nih.gov | Exchange of enolizable protons. mdpi.com |
| Acid-Catalyzed | Deuterated Trifluoroacetic Acid | Regioselective labeling of Estrone nih.gov | Economical and straightforward labeling. nih.gov |
| Metal-Catalyzed | Platinum on Carbon (Pt/C) | Aromatic ring H-D exchange scielo.org.mx | Favorable for aromatic systems. scielo.org.mx |
A novel and highly efficient method for the deuteration of steroids involves the use of an ultrasound-assisted microcontinuous process. researcher.life This technique has been demonstrated to synthesize various deuterated steroid hormones with exceptional selectivity (up to 98%) and deuterium incorporation (up to 99%). researcher.liferesearchgate.net The process facilitates H/D exchange reactions under mild conditions, preserving the stereochemical configuration of the steroid hormone, as confirmed by optical rotation experiments. researcher.life This protocol is noted for being rapid, cost-effective, and enabling sustainable, gram-scale synthesis. researchgate.net
Hydrogen/Deuterium Exchange Reactions for Steroid Derivatization
Spectroscopic and Chromatographic Techniques for Deuteration Confirmation
Mass spectrometry (MS) is a fundamental technique for confirming deuteration. nih.gov The incorporation of deuterium atoms results in a predictable increase in the molecular weight of the compound. By comparing the mass spectrum of the deuterated steroid with its non-deuterated analog, the number of incorporated deuterium atoms can be determined. oup.com
Gas chromatography-mass spectrometry (GC-MS) is frequently used, often requiring derivatization of the steroid to increase its volatility. fu-berlin.de Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the molecular ion, which helps to pinpoint the location of the deuterium labels. fu-berlin.deoup.com Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful tool that can be used to distinguish between steroid isomers. researchgate.net
| Technique | Information Yielded | Primary Use in Deuteration Analysis |
| GC-MS | Molecular weight and fragmentation patterns fu-berlin.de | Quantifying isotopic purity and confirming molecular mass. nih.gov |
| Tandem MS (MS/MS) | "Daughter" ion fragments from a selected "parent" ion oup.com | Elucidating the specific sites of deuterium incorporation. fu-berlin.de |
| HDX-MS | Number of exchangeable hydrogens researchgate.net | Distinguishing between isomers and studying protein conformation. researchgate.netbiorxiv.org |
While high-resolution proton (¹H) NMR is standard, the signals in steroid spectra can be complex and overlapping. mdpi.com For highly deuterated compounds where proton signals are weak, Deuterium (²H) NMR is a powerful alternative for structure verification and determining the degree of enrichment. Two-dimensional NMR techniques, such as HSQC, HMBC, and COSY, are also employed to resolve complex structures and confirm atomic connectivity. mdpi.com The use of deuterated solvents is standard practice in NMR to avoid strong solvent signals that would otherwise obscure the signals from the analyte. azolifesciences.com
Advanced Analytical Methodologies Utilizing 17 Epiestriol D5
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
17-Epiestriol-d5 is a deuterated analog of 17-epiestriol (B195166), which is an isomer of the primary estrogen, estriol (B74026). hmdb.ca Its principal role in analytical science is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.com The use of LC-MS/MS is considered the gold standard for steroid hormone analysis due to its superior sensitivity and specificity over traditional methods like immunoassays, which can be unreliable at low concentrations. nih.govnih.govresearchgate.net This advanced technique allows for the precise and simultaneous measurement of multiple steroid hormones and their metabolites in complex biological samples such as serum, plasma, and urine. nih.govoup.comsemanticscholar.orgnih.gov In these sophisticated analytical frameworks, this compound is indispensable for ensuring the accuracy and reliability of the quantitative results. nih.govoup.com
Internal Standard Functionality in Quantitative Analysis
The core function of an internal standard in quantitative analysis is to act as a reference compound that is added in a known, constant amount to every sample, calibrator, and quality control. lgcstandards.com Because this compound is chemically and physically almost identical to the non-labeled (endogenous) 17-epiestriol and its isomers, it behaves similarly throughout the entire analytical process. nih.govoup.comlgcstandards.com Quantification is based on the ratio of the mass spectrometer's response for the target analyte to that of the internal standard, which effectively cancels out variations that can occur during sample handling and analysis. lgcstandards.com
Biological matrices are inherently complex, containing numerous endogenous and exogenous substances that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. lgcstandards.comresearchgate.net This phenomenon, known as the matrix effect, can lead to unpredictable ion suppression or enhancement, causing inaccurate quantification of the analyte. lgcstandards.comresearchgate.net Since a deuterated internal standard like this compound has nearly identical chromatographic retention time and ionization characteristics to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. lgcstandards.comresearchgate.netmyadlm.org This co-elution ensures that the ratio of analyte to internal standard remains constant, allowing for effective compensation and correction of the matrix effect, a process known as isotope dilution. researchgate.net While deuterated standards are highly effective, it has been noted in some difficult cases that slight differences in retention time can lead to differential matrix effects, though this is not a common issue. myadlm.org
Preparing a biological sample for LC-MS/MS analysis is a multi-step process that often includes extraction (e.g., solid-phase extraction or liquid-liquid extraction), enzymatic hydrolysis (for total estrogen measurements), and derivatization. nih.govsemanticscholar.orgnih.gov Analyte can be lost at any of these stages, introducing variability and inaccuracy into the final measurement. lgcstandards.com By adding this compound at the very beginning of the sample preparation workflow, it is subjected to the exact same procedural steps as the target analyte. nih.govnih.govlshtm.ac.uk Consequently, any loss of analyte during processing is mirrored by a proportional loss of the internal standard. This allows for the calculation of a recovery-corrected concentration, which significantly improves the precision and accuracy of the method. nih.govusgs.gov
Mitigation of Matrix Effects and Ion Suppression
Derivatization Strategies for Enhanced Sensitivity
While LC-MS/MS is highly sensitive, the analysis of low-concentration steroids like estrogens often requires an additional step to improve detection limits. nih.govnih.govnih.govnih.gov Chemical derivatization is a technique used to modify the chemical structure of the target analytes to enhance their ionization efficiency in the mass spectrometer's source, thereby boosting the analytical signal. nih.govnih.govresearchgate.net This is particularly useful for estrogens, as their native ionization can be inefficient. nih.govresearchgate.net
Dansyl chloride is one of the most widely used derivatization reagents for estrogens and other phenolic compounds. sigmaaldrich.comresearchgate.netnih.gov The reaction involves tagging the phenolic hydroxyl group of the estrogen molecule with a dansyl group. nih.gov This tag contains a tertiary amine, which is easily protonated, making the molecule more readily ionizable in positive mode electrospray ionization (ESI). researchgate.netnih.gov This modification can increase detection sensitivity by a factor of 5 to 10, or even up to two orders of magnitude in some cases. ntu.edu.twthermofisher.com
A typical protocol involves extracting and drying the estrogens from the sample, then reacting the residue with a solution of dansyl chloride in a suitable solvent (like acetone (B3395972) or acetonitrile) and a bicarbonate buffer at a controlled temperature (e.g., 60-65°C) for a short period (e.g., 5-15 minutes). nih.govnih.govnih.gov The use of a deuterated internal standard like this compound is crucial in these methods, as it undergoes the same derivatization reaction, ensuring that the quantitative accuracy is maintained alongside the gains in sensitivity. semanticscholar.orgnih.gov
| Derivatization Parameter | Typical Conditions | References |
|---|---|---|
| Reagent | Dansyl Chloride | nih.govsigmaaldrich.comresearchgate.netnih.gov |
| Reaction Temperature | 60-65 °C | nih.govnih.gov |
| Reaction Time | 3-15 minutes | semanticscholar.orgnih.govnih.gov |
| Sensitivity Improvement | 5 to 100-fold | ntu.edu.twthermofisher.com |
Besides dansyl chloride, several other reagents are employed to enhance the LC-MS/MS detection of steroids. The choice of reagent depends on the specific steroid and the desired analytical outcome. nih.govclemson.edu The primary goal is to introduce a moiety that is either permanently charged or easily ionizable. nih.govnih.gov
Picolinoyl Esters and Pyridinium (B92312) Derivatives: Reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) introduce a charged pyridinium group, which enhances ionization and can lead to compound-specific fragmentation patterns, improving specificity. nih.govnih.govresearchgate.net
Girard's Reagent P: This reagent targets ketone groups on steroid molecules, introducing a permanently charged quaternary ammonium (B1175870) group. clemson.edu
Pentafluorobenzyl Bromide (PFBBr): This reagent is effective for creating derivatives that can be analyzed in negative ion mode, sometimes offering lower interference from the sample matrix. semanticscholar.orgntu.edu.tw
Dansyl Chloride Derivatization Protocols
Chromatographic Separation Techniques for Estrogen Metabolites
The separation of estrogen isomers, such as 17-epiestriol and its counterparts, is a significant analytical challenge. nih.gov Liquid chromatography (LC) is a cornerstone of this process, with careful optimization of both the stationary and mobile phases being critical for achieving the necessary resolution.
The choice of the analytical column's stationary phase is paramount for the successful separation of structurally similar estrogen metabolites. While traditional C18 columns are widely used, alternative chemistries often provide superior resolution for isomers.
Biphenyl-bonded phases have demonstrated unique selectivity for aromatic and moderately polar analytes like estrogens. thermofisher.cn This alternative selectivity, particularly when using methanol (B129727) in the mobile phase, can significantly enhance the resolution of structural isomers that are difficult to separate on C18 phases. thermofisher.cn For instance, studies have shown that biphenyl (B1667301) columns can offer greater resolution between closely eluting steroid isomers compared to C18 columns under identical gradient conditions. thermofisher.cn
Reversed-phase C18 columns remain a common choice, often with specific particle characteristics to enhance performance. For example, columns packed with 4 µm Synergi Hydro-RP particles have been successfully used for the separation of 15 urinary estrogens and their metabolites, including 17-epiestriol. nih.govaacrjournals.org Similarly, the use of solid-core particles, such as those in Thermo Scientific™ Accucore™ columns, can provide high efficiencies and are compatible with both HPLC and UHPLC systems. thermofisher.cn The selection of smaller particle sizes, such as 1.8 µm, can lead to higher resolution and faster analysis times. postnova.com
The following table summarizes various column chemistries and their applications in estrogen analysis:
Table 1: Column Chemistries for Estrogen Metabolite Separation
| Column Type | Stationary Phase Chemistry | Key Advantages | Application Example | Citations |
| Accucore | Biphenyl | Enhanced resolution of structural isomers, unique selectivity for aromatic compounds. | Separation of 21-deoxycortisol, 11-deoxycortisol, and corticosterone. | thermofisher.cn |
| Synergi Hydro-RP | C18 | Robust and reliable for reversed-phase separation of multiple estrogen metabolites. | Simultaneous measurement of 15 urinary estrogens and metabolites. | nih.govaacrjournals.orgnih.gov |
| ZORBAX Eclipse | C18 | Good starting point for method development, maximizes retention for non-polar compounds. | General reversed-phase HPLC of small molecules. | postnova.com |
| Acquity UPLC HSS T3 | C18 | Suitable for UPLC applications, providing efficient separation. | Analysis of progestogens and estrogens. | dphen1.com |
The composition of the mobile phase is a critical parameter that is optimized to achieve the desired chromatographic separation. Typically, a gradient elution using a combination of an aqueous solvent and an organic modifier is employed.
Commonly used organic modifiers include methanol and acetonitrile. nih.govdphen1.com Methanol can provide extra retention and selectivity, which is particularly useful for resolving structurally similar compounds. thermofisher.cn The aqueous phase is often acidified with a small percentage of formic acid (e.g., 0.1% or 0.2%) to improve peak shape and ionization efficiency in mass spectrometry. nih.govnih.gov Ammonium acetate (B1210297) can also be used as a mobile phase additive. scielo.br
A typical gradient might start with a lower percentage of the organic phase, which is then linearly increased over the course of the run to elute compounds with increasing hydrophobicity. For example, a method for separating 15 estrogen metabolites used a linear gradient of 72% to 85% methanol in 0.1% formic acid over 75 minutes. nih.govaacrjournals.org Another study utilized a gradient from 35% to 85% methanol with 0.2% formic acid over 60 minutes. nih.gov The flow rate is also a key parameter, with typical rates for LC-MS/MS applications ranging from 200 µL/min to 500 µL/min. nih.govdphen1.com
The table below provides examples of mobile phase compositions used in the analysis of estrogen metabolites.
Table 2: Mobile Phase Systems for Chromatographic Separation of Estrogens
| Solvent A | Solvent B | Gradient Program | Flow Rate | Application | Citations |
| 0.1% (v/v) formic acid in water | Methanol | 72% to 85% B over 75 min | 200 µL/min | Simultaneous measurement of 15 urinary estrogens. | nih.govaacrjournals.org |
| 0.2% Formic Acid in Water | 99.8% Methanol: 0.2% Formic Acid | 35% to 85% B over 60 min | 250 µL/min | Analysis of urinary estrogen metabolites. | nih.gov |
| 10 mmol L−1 aqueous ammonium formate | Methanol | Linear gradient from 5% to 65% B over 10 min | 500 µL/min | Analysis of progestogens. | dphen1.com |
| 10 mmol L-1 aqueous ammonium acetate | Acetonitrile | Isocratic at 30% B | Not Specified | Separation of estriol, 17-β-estradiol, and progesterone. | scielo.br |
Column Chemistry Optimization for Isomer Resolution
Mass Spectrometric Detection Modes and Optimization
Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying low levels of estrogen metabolites in complex biological samples, offering high sensitivity and specificity. proteomics.com.au this compound is used as an internal standard to correct for variations during sample preparation and analysis. oup.comcore.ac.uk
Electrospray ionization (ESI) is a soft ionization technique commonly used to interface liquid chromatography with mass spectrometry for the analysis of thermally labile and polar molecules like estrogen metabolites. aacrjournals.orgisil.co.il It is typically operated in the positive ion mode for estrogen analysis, often after derivatization to enhance ionization efficiency. aacrjournals.orgisil.co.il
Optimization of ESI source parameters is critical for maximizing the signal intensity of the target analytes. Key parameters include the spray voltage, sheath and auxiliary gas pressures, and the ion transfer capillary temperature. For example, in the analysis of estrogen metabolites, a spray voltage of 4600 V, a sheath gas pressure of 49 arbitrary units, an auxiliary gas pressure of 23 arbitrary units, and an ion transfer capillary temperature of 350°C have been reported. aacrjournals.org Another method utilized an electrospray voltage of 4500V and an ion source temperature of 450°C. isil.co.il
The following table details typical ESI conditions for the analysis of estrogen metabolites.
Table 3: Optimized Electrospray Ionization (ESI) Parameters
| Parameter | Value | Citations |
| Ionization Mode | Positive Electrospray Ionization (ESI) | aacrjournals.orgisil.co.il |
| Spray Voltage | 4500 V - 4600 V | aacrjournals.orgisil.co.il |
| Sheath Gas (Nitrogen) Pressure | 49 arbitrary units | aacrjournals.org |
| Auxiliary Gas (Nitrogen) Pressure | 23 - 30 arbitrary units | aacrjournals.orgisil.co.il |
| Ion Transfer Capillary Temperature | 350°C | aacrjournals.org |
| Ion Source Temperature (TEM) | 450°C | isil.co.il |
| Collision Gas (Argon) Pressure | 1.5 mTorr | aacrjournals.org |
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. proteomics.com.au In an MRM experiment, the first quadrupole selects a specific precursor ion (the molecular ion or a characteristic adduct of the analyte), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion, and the intensity of this transition is monitored over time. biorxiv.org This process significantly reduces background noise and increases specificity. biorxiv.org
For the analysis of estrogen metabolites, including 17-epiestriol, specific MRM transitions are developed for each analyte and its corresponding deuterated internal standard, such as this compound. The use of stable isotope-labeled internal standards, like 16-epiestriol-d3 for 16-epiestriol (B195161) and 17-epiestriol, is a common practice. oup.comcore.ac.uk While specific MRM transitions for this compound are proprietary to individual laboratory methods, the principle involves monitoring a transition from the deuterated precursor ion to a characteristic product ion. The collision energy is optimized for each transition to maximize the product ion signal.
The design of an MRM assay requires careful selection of unique precursor-product ion pairs to ensure specificity. biorxiv.org Typically, a minimum of three transitions are monitored to confidently identify a protein, and a similar principle of ensuring specificity applies to small molecule analysis. biorxiv.org
Electrospray Ionization (ESI) Conditions
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS), particularly in tandem with MS/MS, offers high resolving power, which is beneficial for separating and quantifying isomeric estrogens. nih.govcefic-lri.org Before analysis by GC-MS, estrogen metabolites must undergo a chemical derivatization step to increase their volatility and thermal stability. cefic-lri.orgresearchgate.net A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. cefic-lri.orgresearchgate.net
Stable isotope dilution GC-MS assays provide high specificity for steroid analysis. cefic-lri.org In such methods, deuterated internal standards, including those for various estrogen metabolites, are added to the sample before processing. cefic-lri.org The analysis is often performed using electron ionization (EI) or chemical ionization (CI), with CI sometimes being favored for its sensitivity when used with electron-capturing halogenated derivatization reagents. nih.gov
A typical GC-MS/MS method involves enzymatic hydrolysis of conjugated estrogens in the sample, followed by solid-phase extraction, derivatization, and injection into the GC-MS/MS system. cefic-lri.org The GC column separates the derivatized analytes before they enter the mass spectrometer for detection.
Sample Preparation and Derivatization for GC-MS/MS
The analysis of steroid hormones like 17-epiestriol by Gas Chromatography-Mass Spectrometry (GC-MS/MS) necessitates a comprehensive sample preparation strategy to isolate the analytes from complex biological matrices and enhance their volatility and thermal stability for gas-phase analysis.
A typical workflow for urine samples begins with enzymatic hydrolysis to deconjugate the steroid metabolites, which are often present as glucuronide and sulfate (B86663) conjugates. nih.govlshtm.ac.uk This is commonly achieved using β-glucuronidase/sulfatase from sources like Helix pomatia. lshtm.ac.uksemanticscholar.org Following hydrolysis, an internal standard solution containing this compound and other deuterated standards is added to the sample. nih.govlshtm.ac.uk This early addition is critical for ensuring that the internal standard experiences the same procedural losses as the target analyte.
Extraction is a key step to separate the steroids from the aqueous matrix. Liquid-liquid extraction (LLE) with solvents like diethyl ether or solid-phase extraction (SPE) with cartridges such as C18 are frequently employed. mdpi.comresearchgate.net
Derivatization is an essential final step before GC-MS analysis. Steroids are often not volatile enough for direct analysis. Derivatization with silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common practice. mdpi.comresearchgate.net This process replaces active hydrogen atoms on hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the steroid molecules. mdpi.com The use of a reagent mixture like MSTFA/NH4I/dithiothreitol can enhance the derivatization of even enol groups, leading to more intense molecular ion peaks and thus higher sensitivity. mdpi.com The reaction is typically carried out by incubating the dried extract with the derivatization reagent at an elevated temperature, for instance, 60°C for 40 minutes. mdpi.com
Carrier Gas and Column Selection for Steroid Analysis
The choice of carrier gas and analytical column is critical for achieving optimal separation and resolution of steroid hormones in GC-MS analysis.
Carrier Gas: Helium is the most commonly used carrier gas in GC-MS for steroid analysis due to its inertness and ability to provide good separation efficiency. mdpi.comias.ac.in Nitrogen and hydrogen can also be used, but helium often represents the best compromise between speed and resolution. thermofisher.com A constant flow rate, typically around 1 to 1.2 mL/min, is maintained to ensure reproducible retention times and peak shapes. mdpi.comias.ac.in
Column Selection: Capillary columns are the standard for steroid analysis. The choice of stationary phase is crucial for separating structurally similar steroid isomers. Columns with a low-polarity stationary phase, such as those coated with 100% dimethylpolysiloxane (e.g., Rxi-1ms), are often preferred. restek.com These columns are capable of operating at the high temperatures (often exceeding 300°C) required to elute the high-molecular-weight steroid derivatives in a reasonable time while maintaining low column bleed and good peak shape. restek.com The film thickness is also an important parameter, with thinner films (e.g., 0.25 µm) being favored to minimize bleed at high temperatures. restek.com The length and internal diameter of the column also influence the separation efficiency, with longer columns providing better resolution but longer analysis times. A common configuration might be a 50 m length, 0.25 mm internal diameter, and 0.25 µm film thickness. mdpi.com
Method Validation Parameters for Research Quantitation
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the quantitation of steroids in research, this involves establishing several key performance characteristics.
Linearity and Calibration Curve Establishment
To quantify the concentration of an analyte, a calibration curve is established by analyzing a series of standards with known concentrations. The response of the instrument is plotted against the concentration of the analyte, and a linear relationship is typically sought.
In a study quantifying fifteen estrogens and their metabolites, calibration standards were prepared in charcoal-stripped human serum over a concentration range of 12-10980 pg/mL. semanticscholar.org The resulting calibration curves demonstrated good linearity, with regression coefficients (r²) of ≥ 0.9934. semanticscholar.org Another study reported linearity in a concentration range of 0.1 to 10 ng/mL with R² > 0.99 for 17β-estradiol and 2-methoxyestradiol (B1684026). nih.gov The use of an internal standard like this compound is crucial in constructing these curves, as the ratio of the analyte peak area to the internal standard peak area is used to correct for variability. oup.com
Table 1: Representative Linearity Data for Steroid Analysis
| Analyte | Concentration Range | Correlation Coefficient (r²) | Source |
|---|---|---|---|
| 15 Estrogens & Metabolites | 12-10980 pg/mL | ≥ 0.9934 | semanticscholar.org |
| 17β-Estradiol | 0.1-10 ng/mL | > 0.99 | nih.gov |
| 2-Methoxyestradiol | 0.1-10 ng/mL | > 0.99 | nih.gov |
This table is for illustrative purposes and combines data from different studies.
Lower Limits of Quantitation (LLOQ) and Detection (LLOD)
The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be distinguished from the background noise, but not necessarily quantified with acceptable accuracy.
For a method analyzing fifteen estrogens and metabolites in human serum, the LLOQs were in the range of 5.3-71.1 pg/mL. semanticscholar.org A GC-MS/MS method for steroid hormones in urine reported limits of detection (LOD) of 1.0–2.5 ng/mL and limits of quantification (LOQ) of 2.5–5 ng/mL. mdpi.com Another study utilizing GC-MS/MS for urinary steroid metabolites reported LOQs ranging from 0.1 to 20 ng/mL. researchgate.net The sensitivity of these methods is highly dependent on the sample preparation techniques, the derivatization efficiency, and the instrumentation used.
Table 2: LLOQ and LLOD Values from Various Steroid Analysis Methods
| Method | Analyte(s) | LLOQ | LLOD | Source |
|---|---|---|---|---|
| LC-MS/MS | 15 Estrogens & Metabolites | 5.3-71.1 pg/mL | - | semanticscholar.org |
| GC-MS/MS | Steroid Hormones | 2.5–5 ng/mL | 1.0–2.5 ng/mL | mdpi.com |
| GC-MS/MS | 22 Urinary Steroids | 0.1-20 ng/mL | - | researchgate.net |
This table is for illustrative purposes and combines data from different studies.
Precision and Accuracy Assessment in Research Samples
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the mean of a set of results to the actual (true) value.
In a study validating a method for fifteen estrogens, the intra-day accuracy ranged from 93.1% to 112.9%, and the inter-day accuracy was between 91.7% and 109.8%. semanticscholar.org The precision, expressed as the relative standard deviation (%RSD), was between 2.7% and 12.6% for inter-day measurements. semanticscholar.org Another study assessing 22 urinary steroids found accuracies ranging from 80% to 120% with relative standard deviations below 25% for both intra- and inter-assay experiments. researchgate.net These results demonstrate that with the use of internal standards like this compound, high levels of precision and accuracy can be achieved in the quantification of steroids in complex biological matrices.
Table 3: Precision and Accuracy Data for Steroid Quantification
| Study | Precision (%RSD) | Accuracy (%) |
|---|---|---|
| 15 Estrogens & Metabolites semanticscholar.org | Inter-day: 2.7-12.6% | Intra-day: 93.1-112.9%, Inter-day: 91.7-109.8% |
| 22 Urinary Steroids researchgate.net | Intra- & Inter-assay: <25% | 80-120% |
This table summarizes data from the indicated sources.
Automation and High-Throughput Methodologies in Steroid Analysis
The increasing demand for rapid and reliable steroid profiling in clinical diagnostics, anti-doping control, and pharmaceutical research has catalyzed the shift from traditional manual sample preparation to automated, high-throughput systems. dshs-koeln.deselvita.com Automation addresses key challenges in steroid analysis, such as large sample volumes, the need for high precision, and the reduction of human error. shimadzu.euopentrons.com The integration of robotic systems with sensitive analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become pivotal for modern analytical laboratories. longdom.orgresearchgate.net
The core of high-throughput analysis lies in the automation of sample preparation, which is often the most labor-intensive and error-prone stage. dshs-koeln.desygnaturediscovery.com Robotic liquid handlers and workstations are now programmed to perform repetitive tasks such as pipetting, reagent addition, sample transfer, and extraction with high precision. dshs-koeln.deopentrons.com A key enabler for this automation is the adoption of the 96-well plate format, which allows for the parallel processing of numerous samples. core.ac.ukacs.org This format is used for various steps, including protein precipitation, solid-phase extraction (SPE), and direct sample injection into the LC-MS/MS system. researchgate.netchromatographytoday.com
Automated SPE systems, such as the Gilson GX-274 ASPEC, can process samples loaded onto C18 SPE cartridges, efficiently removing interfering substances like lipids and improving the recovery of target steroids. plos.org The use of deuterated internal standards, such as this compound, is critical in these automated workflows. These labeled compounds are added at the beginning of the sample preparation process and exhibit nearly identical chemical and physical properties to their non-labeled counterparts. chromatographytoday.com This allows them to accurately compensate for analyte loss during extraction steps and for variations in instrument response (matrix effects), ensuring the high accuracy and reproducibility required in high-throughput settings. chromatographytoday.comnih.gov
Research has consistently demonstrated the superiority of automated methods over manual procedures. For instance, a semiautomated sample processing workstation utilizing a 96-well SPE system enabled the extraction of 384 samples in a single day, with the subsequent analysis completed within a 24-hour period. core.ac.ukacs.org In another study, a Tecan Freedom Evo robotic system prepared 48 urine samples for steroid profile analysis in two hours (excluding incubation time), a process that was both faster and more reproducible than the existing manual protocol. dshs-koeln.de The coefficient of variation (CV) for automated systems is often significantly lower than for manual methods, highlighting improved precision. longdom.orgacs.org
Fully integrated systems, like the Shimadzu CLAM-2000, represent the next level of automation, combining sample pretreatment, separation, and analysis into a single, seamless workflow. shimadzu.eu Such platforms can automate every step from loading the primary sample tube to the final LC-MS/MS analysis, drastically reducing turnaround time and the potential for human error. shimadzu.euresearchgate.net These systems can achieve a throughput of tens of thousands of samples per year, making large-scale clinical and research studies feasible. shimadzu.eu The combination of sophisticated robotics, advanced separation techniques, and the use of specific internal standards like this compound provides a robust framework for the high-throughput quantification of complex steroid panels.
Data Tables
| Parameter | Manual Preparation | Automated Preparation | Reference |
|---|---|---|---|
| Throughput | Low; operator dependent | High (e.g., 48-384 samples/day) | dshs-koeln.deacs.org |
| Precision (CV%) | Higher/More Variable | Low (typically <10%) | longdom.orgacs.org |
| Analysis Time | Longer per sample | Reduced (e.g., 2-7 mins/sample post-prep) | dshs-koeln.deshimadzu.eu |
| Risk of Error | Higher (human error, contamination) | Reduced | shimadzu.euopentrons.com |
| Reproducibility | Operator dependent | High/Consistent | dshs-koeln.deopentrons.com |
| Platform/Technology | Function | Key Features | Reference |
|---|---|---|---|
| Tecan Freedom EVO | Robotic Liquid Handler | Automates sample transfer, reagent addition, and SPE on 96-well plates. | dshs-koeln.detecan.com |
| Gilson GX-274 ASPEC | Automated SPE System | Performs automated solid-phase extraction for sample cleanup and concentration. | plos.org |
| 96-Well SPE Plates | High-Throughput Extraction | Enables parallel processing of 96 samples, significantly increasing throughput. | core.ac.ukacs.org |
| Shimadzu CLAM-2000 | Fully Automated LC-MS Prep Module | Integrates the entire workflow from sample pretreatment to LC-MS analysis. | shimadzu.eu |
| Hamilton STARlet | Pipetting Station | Supports high-throughput analysis through automated liquid handling for plate reformatting. | selvita.com |
| HighRes Biosolutions System | Integrated HTS System | Features acoustic dispensing (Echo) for highly accurate compound delivery; operates 24/7. | sygnaturediscovery.com |
Applications in Steroid Metabolism Research
Investigation of Estrogen Metabolic Pathways in Research Models
Estrogens are primarily metabolized through three main enzymatic pathways: 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation, catalyzed by various cytochrome P450 (CYP) enzymes. oup.comcore.ac.uknih.gov The balance between these pathways is of significant interest in research as the resulting metabolites can have different biological activities. Stable isotope-labeled internal standards, including deuterated forms of estrogen metabolites, are indispensable for the accurate profiling of these pathways in various research specimens like urine and serum. oup.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often employ a cocktail of deuterated standards to simultaneously measure a panel of up to 15 different estrogens and their metabolites. oup.comresearchgate.netaacrjournals.orgsemanticscholar.org
The 2-hydroxylation pathway is considered a major route of estrogen metabolism, producing catechol estrogens like 2-hydroxyestrone (B23517) (2-OHE1) and 2-hydroxyestradiol (B1664083) (2-OHE2). core.ac.uknih.gov These can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxyestrogens such as 2-methoxyestrone (B195170) (2-MeOE1) and 2-methoxyestradiol (B1684026) (2-MeOE2). oup.comcore.ac.uk In quantitative assays, deuterated standards such as 2-hydroxy-17β-estradiol-d5 and 2-methoxy-17β-estradiol-d5 are used to ensure the accurate measurement of these specific metabolites. nih.govnih.govaacrjournals.orglshtm.ac.uk
Research has shown that genetic factors can significantly influence this pathway. For instance, a study investigating the CYP3A7*1C allele found that carriers had substantially lower urinary levels of 2-hydroxylation pathway metabolites compared to non-carriers. nih.gov
Table 1: Effect of CYP3A7*1C Allele on 2-Hydroxylation Metabolites
| Metabolite | % Difference in Carriers vs. Non-Carriers | P-value |
|---|---|---|
| 2-Hydroxyestrone (2-OHE1) | -78.3% | 1.1 x 10⁻¹² |
| 2-Hydroxyestradiol (2-OHE2) | -67.9% | 2.7 x 10⁻⁷ |
| 2-Methoxyestrone (2-MeOE1) | -81.2% | 1.9 x 10⁻¹² |
| 2-Methoxyestradiol (2-MeOE2) | -62.8% | 0.0009 |
Data sourced from a study on the impact of the CYP3A71C allele on urinary estrogen metabolites. nih.gov*
The 4-hydroxylation pathway, which produces metabolites like 4-hydroxyestrone (B23518) (4-OHE1), is another route of estrogen metabolism. core.ac.uknih.gov While some components of this pathway were not detected in certain tissues like the breast, 4-hydroxyestrone has been measured in urine. core.ac.uk The accurate quantification of these metabolites in research studies relies on stable isotope dilution methods. oup.comoup.com For example, deuterated standards like d5-2-OHE2 are used as internal standards for related compounds such as 4-OHE1 due to structural similarities. nih.govoup.com
The 16-hydroxylation pathway leads to the formation of several metabolites, including 16α-hydroxyestrone (16α-OHE1), estriol (B74026) (E3), 16-epiestriol (B195161), 16-ketoestradiol, and 17-epiestriol (B195166). core.ac.ukoup.com This pathway is of significant research interest, and its activity has been linked to various factors. For instance, higher caffeine (B1668208) intake has been associated with increased urinary levels of 16α-hydroxyestrone and 16-epiestriol. nih.govaacrjournals.org Conversely, high levels of physical activity have been linked to lower levels of 16-hydroxylation pathway metabolites. oup.com
The use of deuterated internal standards is crucial for accurately assessing these metabolites. Specifically, deuterated forms of estriol (d3-E3) and 16-epiestriol (d3-16-epiE3) are often used to quantify the entire suite of 16-pathway metabolites, including 17-epiestriol. core.ac.uknih.govoup.com
Table 2: Influence of Caffeine Intake on 16-Hydroxylation Metabolites
| Metabolite | % Difference (Highest vs. Lowest Quartile of Caffeine Intake) | P-trend |
|---|---|---|
| 16α-Hydroxyestrone | +28% | 0.01 |
| 16-Epiestriol | +13% | 0.04 |
Data from a study on caffeine intake and urinary estrogen metabolites in premenopausal women. aacrjournals.org
17-Epiestriol is an epimer of estriol and a metabolite of estrone (B1671321). caymanchem.com Its quantification in biological samples like urine and serum is essential for understanding estrogen metabolism comprehensively. oup.comoup.com Due to its typically low concentrations, highly sensitive and specific methods like LC-MS/MS are required. nih.govlshtm.ac.uk
The gold standard for such quantification is isotope dilution mass spectrometry, where a stable isotope-labeled version of the analyte, such as 17-Epiestriol-d5, would be the ideal internal standard. nih.gov In practice, due to structural similarities, other deuterated standards like d3-16-epiestriol are often used to quantify 17-epiestriol. core.ac.uknih.govoup.com This approach corrects for variability during sample processing, ensuring accurate results. nih.govoup.com Research has linked urinary 17-epiestriol levels to various factors, including genetic polymorphisms, diet, and lifestyle. For example, carriers of the CYP3A7*1C allele showed significantly higher levels of 17-epiestriol. nih.gov In contrast, higher consumption of decaffeinated coffee was associated with significantly lower levels of 17-epiestriol. aacrjournals.org
Analysis of 16-Hydroxylation Pathway Metabolites
In Vitro Studies of Estrogen Metabolite Formation
In vitro models are fundamental for dissecting the specific mechanisms of estrogen metabolism without the complexities of a whole organism. These studies often use cell cultures or subcellular fractions like liver microsomes.
The liver is the primary site of estrogen metabolism. inchem.org In vitro studies using human liver microsomes are common for investigating the enzymatic pathways of estrogen hydroxylation. inchem.org These systems can show, for example, that at low estrogen concentrations, 16α-hydroxylation is the predominant metabolic pathway. inchem.org
Stable isotope tracers are employed in these controlled environments to track the formation of various metabolites. For example, by incubating liver cells or microsomes with a non-labeled parent estrogen and adding a known quantity of deuterated standards like this compound post-incubation, researchers can accurately quantify the newly formed metabolites. This technique has been used to study the effects of dietary compounds, such as indole-3-carbinol (B1674136), which can shift estrogen metabolism by inducing specific cytochrome P450 enzymes and increasing 2-hydroxylation at the expense of 16-hydroxylation pathways. oup.com
Cellular Models for Estrogen Metabolism Studies
In vitro cellular models are indispensable for dissecting the fundamental mechanisms of estrogen metabolism. These systems, which include cultured cell lines and subcellular fractions like liver microsomes, provide a controlled environment to study specific enzymatic reactions without the complexity of a whole organism. mdpi.comnih.gov In this context, this compound is crucial for accurately quantifying the biotransformation of its parent compound, 17-epiestriol.
Researchers utilize deuterated estrogens to trace metabolic pathways and identify novel metabolites. For instance, studies using human and rat liver microsomes have successfully employed deuterated versions of estradiol (B170435) and estrone to investigate their oxidative metabolism. mdpi.comresearchgate.net By incubating the deuterated steroid with the cellular model, scientists can track the formation of various hydroxylated and conjugated products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard allows for clear differentiation between the experimentally introduced steroid and any endogenous estrogens present in the system, eliminating potential interference. mdpi.comresearchgate.net
A key application is the use of a deuterated analogue, 16-epiestriol-2,4,16-d3 (d3-16-epiE3), as a stable isotope-labeled internal standard to precisely quantify 17-epiestriol in samples from cell culture studies. nih.gov This approach ensures high accuracy and reproducibility when measuring the levels of 17-epiestriol, a metabolite of estradiol. nih.govebi.ac.uk Studies on human umbilical vein endothelial cells have shown that 17-epiestriol can potently inhibit the expression of vascular cell adhesion molecule 1 (VCAM-1), a function that can be meticulously quantified using such internal standards. ebi.ac.uknih.govwikipedia.org
| Cellular Model | Deuterated Compound Application | Research Finding |
| Human and Rat Liver Microsomes | Used deuterated estradiol and estrone to trace metabolic pathways. mdpi.comresearchgate.net | Confirmed the formation of known oxidative metabolites and identified previously uncharacterized adducts, demonstrating the utility of isotopic labeling. mdpi.comresearchgate.net |
| Human Fetal Liver Tissue | Incubated with radiolabeled estradiol-17β to identify metabolites. oup.com | Identified the formation of estriol, 16-epiestriol, and estrone, highlighting the metabolic activity of the fetal liver. oup.comnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | d3-16-epiE3 used as an internal standard for quantifying the related metabolite, 17-epiestriol. nih.govoup.com | 17-epiestriol was found to be a potent inhibitor of TNFα-induced VCAM-1 expression, a key process in vascular inflammation. nih.govwikipedia.org |
Preclinical Research in Animal Models
Animal models are essential for understanding how steroid metabolism is affected by external factors and internal states in a whole-organism context. In these studies, this compound and similar deuterated steroids are critical for achieving the analytical rigor needed to detect subtle metabolic changes. isotope.com
Exogenous Substance Impact on Steroid Metabolism in Research Models
The metabolic landscape of estrogens can be significantly altered by exposure to various exogenous substances, including dietary components and environmental agents. Deuterated standards are employed to measure these shifts with high precision.
A notable example is the investigation of how dietary compounds, such as indole-3-carbinol found in cruciferous vegetables, affect estrogen metabolism. Studies have shown that indole-3-carbinol administration alters urinary estrogen profiles, leading to decreased concentrations of 16α-hydroxyestrone and a corresponding shift in metabolic pathways. oup.com While this specific study measured the endogenous 17-epiestriol, the use of this compound as an internal standard is the state-of-the-art method for ensuring the accuracy of such measurements.
Similarly, research on the effects of tobacco smoke on estrogen metabolism in the lungs of mice utilized a suite of stable isotope-labeled estrogens, including d3-16-epiE3, for the precise quantification of metabolites like 17-epiestriol. oup.com This study revealed that tobacco smoke exposure alters the expression of key estrogen-metabolizing genes, thereby changing the local concentrations of estrogen metabolites within the lung tissue. oup.com
| Animal Model | Exogenous Substance | Key Findings on Estrogen Metabolism |
| Humans (Men & Women) | Indole-3-Carbinol (I3C) | I3C treatment increased C-2 estrogen excretion and decreased levels of other metabolites, including estradiol and 16α-hydroxyestrone, indicating a shift in metabolic pathways. oup.com |
| Mice (129SvJ) | Tobacco Smoke | Tobacco smoke altered the expression of estrogen-metabolizing genes (e.g., Cyp1a1, Cyp1b1, Comt) and shifted the profile of estrogen metabolites in lung tissue. oup.com |
| Hen | Estradiol-17-alpha-4-14C-17-beta-3H | In vivo conversion to 17-epiestriol and 16,17-epiestriol (B195164) was demonstrated, elucidating metabolic pathways in an avian model. nih.gov |
Genetic or Diet-Induced Metabolic Shifts in Preclinical Studies
Preclinical studies often use animal models with specific genetic modifications or dietary regimens to probe the mechanisms of metabolic diseases. The resulting shifts in steroid metabolism are quantified using stable isotope dilution analysis with standards like this compound.
For example, studies in mice with a genetic knockout of the cytochrome P450 enzyme Cyp1b1 (Cyp1b1-KO mice) have been crucial for understanding its role in estrogen metabolism. By comparing metabolite levels in wild-type and KO mice, researchers demonstrated that Cyp1b1 is a major enzyme responsible for the 4-hydroxylation of estrogens. oup.com The quantification of metabolites, including 17-epiestriol, in these studies relies on deuterated internal standards to achieve the necessary precision. oup.com
Diet-induced models, such as mice fed a high-fat diet (HFD), are used to study obesity and related metabolic dysfunctions. Research has shown that 17α-estradiol, an epimer of 17β-estradiol, can alleviate HFD-induced inflammation and metabolic problems in the skeletal muscle of mice. nih.gov Tracking the full profile of estrogen metabolites, including 17-epiestriol, in such models is essential for a complete understanding of the hormonal effects, a task for which this compound is an ideal analytical tool.
| Research Model | Genetic/Dietary Factor | Observed Metabolic Shift |
| Cyp1b1-KO Mice | Genetic Deletion of Cyp1b1 gene | Drastically reduced levels of 4-hydroxyestrogens, confirming Cyp1b1's role as the primary enzyme for this pathway in the lung. oup.com |
| Male and Female Mice | High-Fat Diet (HFD) | HFD induced metabolic detriments; treatment with 17α-estradiol alleviated inflammation and reduced diacylglycerol accumulation in muscle. nih.gov |
| Premenopausal Women | Coffee and Caffeine Intake | Higher caffeine intake was associated with increased urinary concentrations of 16α-hydroxyestrone and 16-epiestriol. science.govscience.gov |
Kinetic Isotope Effect (KIE) Studies in Biochemical Pathways
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. wikipedia.org It measures the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The use of this compound allows researchers to probe the rate-determining steps in its metabolic pathways.
The underlying principle of the KIE is that a chemical bond to a heavier isotope (like deuterium) has a lower zero-point vibrational energy than a bond to a lighter isotope (like hydrogen). princeton.edu Consequently, more energy is required to break the bond to the heavier isotope, which can lead to a slower reaction rate if this bond cleavage occurs in the rate-limiting step of the reaction. princeton.eduresearchgate.net
In the context of this compound, if deuterium (B1214612) is placed at a position that undergoes enzymatic modification, such as oxidation by a hydroxysteroid dehydrogenase (HSD) enzyme, a primary KIE may be observed. For example, if the oxidation of the hydroxyl group at the C17 position is the slowest step in a metabolic sequence, the reaction rate for this compound would be slower than that for unlabeled 17-epiestriol. Observing a significant KIE (kH/kD > 1) provides strong evidence that the C-H bond at the site of deuteration is broken during the transition state of the rate-determining step. wikipedia.orgprinceton.edu This information is critical for understanding the precise chemical mechanism of the enzymes that process steroid hormones. While specific KIE studies focusing on this compound are not widely published, this application represents a fundamental use of such deuterated compounds in mechanistic enzymology. researchgate.netresearchgate.net
Role in Mechanistic Biological Investigations Non Clinical
Modulation of Gene Expression in In Vitro Cell Systems
17-Epiestriol (B195166) has demonstrated significant capabilities in modulating the expression of key genes involved in vascular function, often with greater potency than its parent hormone, estradiol (B170435).
Research has shown that 17-epiestriol is a powerful inhibitor of Vascular Cell Adhesion Molecule 1 (VCAM-1) expression. oup.commedchemexpress.com In studies using human umbilical vein endothelial cells (HUVECs), 17-epiestriol was found to be approximately 400 times more potent than 17β-estradiol in suppressing the tumor necrosis factor-alpha (TNFα)-induced expression of both VCAM-1 mRNA and protein. medchemexpress.comresearchgate.net This inhibitory action is significant as VCAM-1 is a key molecule in the inflammatory processes associated with atherosclerosis. The effect of 17-epiestriol on VCAM-1 expression has been observed to be biphasic, with maximal suppression at a concentration of 300 pM. nih.gov In contrast, other estrogenic compounds like ethinyl estradiol and estrone (B1671321) showed no effect on TNFα-induced VCAM-1 expression at the tested concentrations. researchgate.net
17-Epiestriol has been shown to induce the expression of endothelial nitric oxide synthase (eNOS), an enzyme crucial for cardiovascular health through its production of the vasodilator nitric oxide (NO). researchgate.netresearchgate.net Studies in HUVECs revealed that treatment with 17-epiestriol leads to an increase in both eNOS mRNA and protein levels. nih.gov This response was also biphasic, with the most significant increase observed at a concentration of 300 pM. nih.gov The induction of eNOS is a key mechanism through which 17-epiestriol is thought to exert its vasculoprotective effects, including the suppression of VCAM-1. researchgate.net
Regulation of Vascular Cell Adhesion Molecule 1 (VCAM-1) Expression
Estrogen Receptor Subtype Specificity (ERα vs. ERβ)
The biological actions of estrogens are mediated by two primary nuclear receptors, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). helsinki.fi These receptors have distinct tissue distributions and can mediate different, and sometimes opposing, physiological effects. helsinki.fi 17-Epiestriol is distinguished by its selective affinity for one of these subtypes.
17-Epiestriol is characterized as a selective estrogen receptor β (ERβ) agonist. medchemexpress.comoup.commedchemexpress.com Its binding affinity for ERβ is significantly higher than its affinity for ERα. frontiersin.org This contrasts with 17β-estradiol, which binds to both ERα and ERβ with similar high affinity. nih.gov The selective ERβ agonism of 17-epiestriol is believed to be central to its potent biological activities, such as the inhibition of VCAM-1. researchgate.netnih.gov Research has demonstrated that the potent suppressive effects of 17-epiestriol on VCAM-1 are significantly weakened in the presence of an estrogen receptor antagonist, confirming that its action is receptor-mediated. researchgate.net This selective activity makes 17-epiestriol a valuable research compound for isolating and studying the specific functions of ERβ signaling. nih.gov
Intracellular Signaling Pathway Research (e.g., NFκB)
The effects of 17-epiestriol on gene expression are mediated through its influence on key intracellular signaling pathways. A primary target of its action is the Nuclear Factor-kappa B (NFκB) pathway, a central regulator of inflammation.
Research findings indicate that 17-epiestriol prevents the TNFα-induced migration of NFκB from the cytoplasm into the nucleus in endothelial cells. researchgate.netresearchgate.net By blocking the nuclear translocation of NFκB, 17-epiestriol inhibits it from binding to DNA and activating the transcription of pro-inflammatory genes, including VCAM-1. oup.comresearchgate.net This action on the NFκB pathway is directly linked to its induction of nitric oxide, as inhibitors of NO synthesis were found to abolish the inhibitory effect of 17-epiestriol on NFκB migration. researchgate.net The effect of 17-epiestriol on NFκB translocation has also been noted to be biphasic, mirroring its effects on VCAM-1 and eNOS expression. researchgate.net
Epigenetic Regulation Studies in Research Models
Epigenetic modifications, such as DNA methylation and histone modifications, are crucial mechanisms that regulate gene expression without altering the DNA sequence itself. mdpi.com Estrogens and their receptors are known to play a significant role in guiding these epigenetic processes. nih.govmdpi.com
While direct studies on the epigenetic effects of 17-epiestriol are emerging, its role is inferred from research on its primary target, ERβ, and on structurally similar estrogens. Estrogen receptors, when activated by a ligand, can recruit a host of co-regulators and enzymes that modify chromatin structure, thereby influencing gene transcription. mdpi.com For instance, research on estriol (B74026) (E3), a structurally similar metabolite, suggests it facilitates the interaction of estrogen receptors with DNA and histone modifiers. researchgate.net Given that 17-epiestriol is a potent, selective ERβ agonist, it is used in research models to investigate the specific epigenetic pathways modulated by ERβ activation. Studies on other estrogenic compounds have shown they can alter histone post-translational modifications and DNA methylation patterns, indicating that estrogen metabolites like 17-epiestriol likely participate in the epigenetic regulation of gene expression. nih.gov
DNA Methylation and Histone Modification Analyses
Epigenetic mechanisms, including DNA methylation and post-translational histone modifications, are fundamental processes that regulate gene expression without altering the DNA sequence itself. nih.gov Estrogens are known to exert significant influence over these mechanisms. mdpi.com The hormone 17β-estradiol, for example, can trigger a wide array of epigenetic changes by influencing the methylation of CpG islands and modifying histones. mdpi.com
In this context, the investigation of estrogen metabolism pathways is crucial. Research exploring the effects of various exposures or disease states on estrogen profiles often relies on highly sensitive analytical methods to measure a comprehensive panel of estrogen metabolites. oup.com It is in this analytical phase that 17-Epiestriol-d5 and other deuterated estrogens become essential.
Stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold-standard method for this type of quantitative analysis. nih.gov In this technique, a known quantity of a deuterated internal standard, such as this compound (or more commonly cited in studies, its d3 variant), is added to a biological sample. nih.govnih.gov Because the deuterated standard is nearly identical to the endogenous metabolite in its chemical and physical properties, it experiences similar processing and potential loss during the extraction and analysis phases. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled compound by the mass spectrometer. This allows for precise and accurate quantification of the endogenous metabolite's true concentration.
For instance, studies have investigated how premenopausal oral contraceptive use or postmenopausal consumption of soy isoflavones can alter the urinary profile of estrogen metabolites, including 17-Epiestriol. nih.gov Such research provides insights into how external factors might shift estrogen metabolism, which in turn can be correlated with epigenetic markers or long-term health outcomes. nih.gov The accuracy of the metabolite data in these correlational studies is fundamentally reliant on the use of deuterated internal standards.
Table 1: Use of Deuterated Estrogens in Studies with Epigenetic Implications
| Study Focus | Analytical Method | Deuterated Standards Used (Examples) | Relevance to Epigenetic Analysis | Reference(s) |
|---|---|---|---|---|
| Estrogen Metabolism and Cancer Risk | LC-MS/MS | Deuterated 16-epiestriol (B195161), deuterated estriol, 13C-labeled estrone and estradiol | Quantifies estrogen metabolites whose pathways are potentially regulated by or influence epigenetic factors like DNA methylation. | oup.comnih.gov |
| Comprehensive Estrogen Metabolite Profiling | LC-MS/MS | Deuterated estradiol, 2-hydroxyestradiol (B1664083), estriol, 16-epiestriol | Enables accurate measurement of metabolites to investigate links between estrogen pathways and disease risk, where epigenetic dysregulation is a suspected mechanism. | nih.gov |
| Effects of Soy Isoflavones on Estrogen Metabolism | HPLC-MS/MS | Deuterated 17-epiestriol, 2-hydroxyestradiol, 2-methoxyestradiol (B1684026) | Provides precise data on how diet can shift estrogen profiles, which may be linked to long-term epigenetic programming. | nih.gov |
Estrogen Receptor Interactions with Epigenetic Modifiers
Estrogens mediate their effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are ligand-activated transcription factors. mdpi.comnih.gov Upon binding, these receptors can recruit a large assembly of coregulatory proteins to specific DNA sequences, leading to changes in chromatin structure and gene transcription. mdpi.commdpi.com A significant portion of this regulation occurs through direct interaction with the cell's epigenetic machinery.
Both ERα and ERβ can engage with enzymes that "write," "erase," and "read" epigenetic marks. mdpi.compeerj.com For example, liganded estrogen receptors can recruit histone acetyltransferases (HATs), which add acetyl groups to histones (e.g., H3K27ac), generally leading to a more open chromatin structure and gene activation. nih.govmdpi.com Conversely, they can also recruit histone deacetylases (HDACs) and histone methyltransferases (HMTs), such as Enhancer of zeste homolog 2 (EZH2), which can lead to repressive marks like H3K27me3 and gene silencing. mdpi.compeerj.com Furthermore, ERs can influence DNA methylation by interacting with DNA methyltransferases (DNMTs). mdpi.com
The specific estrogen metabolite binding to the receptor can influence the downstream effect. The endogenous metabolite 17-Epiestriol is a known selective agonist for Estrogen Receptor β (ERβ). ebi.ac.uknih.govmedchemexpress.com This is significant because ERα and ERβ can have different, and sometimes opposing, roles in regulating gene expression and cellular processes. For example, in some contexts, ERβ expression is associated with tumor suppression and its downregulation in cancer can be due to epigenetic silencing, such as hypermethylation of its promoter region. spandidos-publications.com
Table 2: Key Epigenetic Modifiers Interacting with Estrogen Receptors
| Modifier Protein/Complex | Abbreviation | Function | Interaction with ER |
|---|---|---|---|
| Histone Acetyltransferases | HATs (e.g., CBP/p300) | Adds acetyl groups to histones, typically activating transcription. | Recruited by ERα to deposit activating marks (e.g., H3K27ac). |
| Histone Deacetylases | HDACs | Removes acetyl groups from histones, typically repressing transcription. | Recruited by ERα to facilitate gene silencing. |
| Enhancer of Zeste Homolog 2 | EZH2 | A histone methyltransferase; part of the PRC2 complex that mediates H3K27 trimethylation (a repressive mark). | ERα can physically interact with EZH2, potentially mediating the suppression of specific genes. |
| DNA Methyltransferases | DNMTs | Adds methyl groups to DNA, typically leading to gene silencing when occurring at promoter regions. | ERβ can repress DNMTs, leading to changes in DNA methylation patterns. |
Applications in Biomarker Discovery Research Methodologies
Method Development for Research Biomarker Quantification
The development of robust and reliable analytical methods is paramount for the accurate quantification of potential biomarkers. 17-Epiestriol-d5 is instrumental in the development of such methods, particularly those employing mass spectrometry.
In quantitative analysis, especially of low-concentration analytes like steroid metabolites, potential for loss of the analyte exists during sample extraction, purification, and derivatization steps. nih.govnih.gov The addition of a known quantity of a stable isotope-labeled compound like this compound at the beginning of the sample preparation process allows researchers to accurately account for these losses. nih.govnih.govcefic-lri.org This technique, known as stable isotope dilution (SID), is the gold standard for quantitative mass spectrometry. nih.govcefic-lri.org
Researchers have incorporated deuterated estrogen metabolites, including labeled epiestriol, into various analytical platforms to quantify a comprehensive panel of estrogens and their metabolites in biological fluids such as urine, serum, and peritoneal fluid. nih.govnih.govnih.gov These methods, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), rely on internal standards like this compound to achieve the high sensitivity and specificity required to measure metabolites present at very low concentrations. nih.govcefic-lri.orglongdom.org For example, in an LC-MS/MS method for determining fifteen estrogens and their metabolites in human serum, a suite of deuterated internal standards, including d3-Estriol (used for 17-Epiestriol), was employed to ensure accuracy. longdom.org Similarly, a GC-MS method for profiling estrogens in urine used d2-16-epiestriol as an internal standard to enable precise quantification. cefic-lri.org
Table 1: Analytical Methodologies Utilizing Deuterated Epiestriol as an Internal Standard
| Analytical Technique | Biological Matrix | Purpose | Specific Labeled Standard Used | Source |
|---|---|---|---|---|
| High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC-MS/MS) | Urine | Quantification of 15 estrogens and estrogen metabolites in premenopausal women. | 16-epiestriol-d3 | nih.gov |
| Stable Isotope Dilution / Gas Chromatography - Mass Spectrometry (ID/GC-MS) | Urine | Profiling of estrogens, their biologically active metabolites, and testosterone. | d2-16-epiestriol | cefic-lri.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Serum, Nipple Aspirate Fluid (NAF), Ductal Lavage (DLS) | Quantification of parent estrogens and 13 estrogen metabolites in postmenopausal BRCA1/2 mutation carriers. | d3-16-epiE3 (for 16-epiE3 and 17-epiE3) | nih.gov |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Urine | Measurement of 12 estrogen metabolites to investigate genetic influences on estrogen metabolism. | 16-epiestriol-d3 | lshtm.ac.uk |
| Capillary Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (Capillary LC-ESI-MS/MS) | Peritoneal Fluid | Multiplexed quantitation of 15 endogenous estrogens and estrogen metabolites. | d-EM working internal standard solution (including labeled epiestriol) | nih.gov |
Profiling of Steroid Metabolomes in Research Cohorts
Once validated, methods using this compound are applied to large research cohorts to profile the steroid metabolome—the complete set of steroid hormones in a biological system. These studies aim to identify patterns and associations between steroid levels and specific physiological or pathological states.
For instance, a study on premenopausal women investigated the link between caffeine (B1668208) intake and urinary estrogen metabolite profiles. nih.gov Using an HPLC-MS/MS method standardized with deuterated estrogens, including 16-epiestriol-d3, the researchers found that higher caffeine intake was associated with increased urinary concentrations of 16α-hydroxyestrone and 16-epiestriol (B195161). nih.gov In another investigation, researchers profiled 15 estrogens and their metabolites in the serum and breast tissue fluids of postmenopausal women carrying BRCA1/2 mutations. nih.gov This study utilized d3-16-epiE3 as an internal standard for the quantification of both 16-epiestriol and 17-epiestriol (B195166), providing crucial data on local estrogen environments. nih.gov
Furthermore, the influence of genetic variants on estrogen metabolism has been explored using these precise analytical methods. A study of women with the CYP3A7*1C allele measured 12 urinary estrogen metabolites, using 16-epiestriol-d3 as a standard. lshtm.ac.uk The findings showed that carriers of this allele had significantly higher levels of 17-epiestriol, suggesting an altered metabolic pathway. lshtm.ac.uk Such detailed metabolic profiling, enabled by the accuracy afforded by standards like this compound, is essential for understanding the complex interplay of genetics, lifestyle, and hormone metabolism in disease risk.
Table 2: Research Findings from Steroid Metabolome Profiling Studies
| Research Cohort | Key Finding Related to Epiestriol | Analytical Method Highlight | Source |
|---|---|---|---|
| Premenopausal Women (Nurses' Health Study II) | Higher caffeine intake was associated with a 13% higher urinary concentration of 16-epiestriol. Tea intake was positively associated with a 52% higher level of 17-epiestriol. | Quantification via HPLC-MS/MS using a 16-epiestriol-d3 internal standard. | nih.gov |
| Postmenopausal BRCA1/2 Mutation Carriers | Levels of 17-epiestriol were quantified in serum, nipple aspirate fluid, and ductal lavage samples to assess local estrogen exposure. | LC-MS/MS analysis using d3-16-epiE3 as an internal standard for 17-epiestriol. | nih.gov |
| Premenopausal Women (CYP3A71C carriers vs. non-carriers) | Carriers of the CYP3A71C allele had significantly higher urinary levels of 17-epiestriol. | Quantification via HPLC-MS/MS using a 16-epiestriol-d3 internal standard. | lshtm.ac.uk |
Standardization of Research Assays for Steroidomics
Steroidomics, the large-scale analysis of steroids, requires highly standardized assays to ensure that data are comparable across different studies, laboratories, and patient cohorts. The use of stable isotope-labeled internal standards like this compound is a fundamental requirement for achieving this standardization.
Assay variability can arise from multiple sources, including instrument performance, sample preparation, and matrix effects. By adding a deuterated standard at the very first step of the analytical procedure, researchers can normalize the final analyte signal, correcting for variations that occur during processing. nih.gov This stable isotope dilution approach significantly improves both intra- and inter-batch assay precision. nih.gov For example, in a study quantifying 15 estrogen metabolites, the use of deuterated internal standards resulted in coefficients of variation (CVs) that were below 7% for most metabolites, demonstrating high assay precision. nih.gov In contrast, traditional immunoassays for steroids often exhibit much higher CVs and suffer from cross-reactivity issues, leading to less accurate results. nih.gov
The development of methods that can simultaneously measure a wide panel of estrogen metabolites with high precision and accuracy is a significant advancement for epidemiologic and clinical research. nih.gov The reliance on stable isotope dilution with a complete set of labeled internal standards, including deuterated epiestriol, is a defining characteristic of these "gold standard" LC-MS/MS assays. nih.gov This approach ensures that the data generated are robust and reproducible, which is essential for validating biomarkers and building a comprehensive understanding of the role of steroid metabolism in health and disease.
Future Directions in 17 Epiestriol D5 Research
Development of Novel Deuteration Strategies
The synthesis of deuterated molecules like 17-Epiestriol-d5 is a persistent challenge, with ongoing research focused on creating more efficient, selective, and practical methods. colab.wsresearchgate.net Traditional deuteration methods often involve hydrogen-deuterium exchange reactions, which can be catalyzed by acids or bases. arkat-usa.org However, these methods can suffer from a lack of site-specificity and the potential for back-exchange with protic solvents, which can compromise the isotopic purity of the final product. arkat-usa.org
To overcome these limitations, a variety of novel deuteration strategies are being explored. Metal-catalyzed H/D exchange reactions using catalysts based on ruthenium, iridium, and iron have demonstrated high selectivity. researchgate.net However, the use of metal catalysts can increase the cost of synthesis and necessitate additional purification steps. researchgate.net
More recently, organocatalytic approaches have emerged as a promising alternative. researchgate.net These methods utilize organic molecules to catalyze the deuteration reaction, often under milder conditions than their metal-based counterparts. Another innovative technique is the use of ultrasound-assisted microcontinuous processes, which has been shown to facilitate the selective deuteration of steroid hormones with high efficiency and d-incorporation. colab.wsresearchgate.net This method also allows for the reuse of deuterated solvents, making it a more sustainable and cost-effective approach. colab.wsresearchgate.net The development of such novel strategies is crucial for producing high-quality deuterated standards like this compound for research applications.
A comparison of different deuteration strategies is presented in the table below.
| Deuteration Strategy | Advantages | Disadvantages |
| Acid/Base Catalysis | Simple and inexpensive. arkat-usa.org | Poor regioselectivity, risk of back-exchange. arkat-usa.org |
| Metal Catalysis (Ru, Ir, Fe) | High selectivity. researchgate.net | High cost, potential for metal contamination. researchgate.net |
| Organocatalysis | Milder reaction conditions. researchgate.net | Catalyst development is ongoing. |
| Ultrasound-Assisted Microcontinuous Process | Rapid, efficient, sustainable, allows for solvent reuse. colab.wsresearchgate.net | Requires specialized equipment. |
Integration into Multi-Omics Research Platforms
The advent of multi-omics research, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. nih.gov Stable isotope-labeled compounds like this compound are integral to the metabolomics component of these platforms, particularly in studies employing mass spectrometry. nih.govtandfonline.com
In multi-omics studies, deuterated internal standards are essential for the accurate quantification of metabolites in complex biological samples. nih.govclearsynth.com By providing a reliable reference point, they help to correct for variations that can occur during sample preparation and analysis, thereby enhancing the precision and comparability of data across different samples and laboratories. clearsynth.com
The use of stable isotope labeling extends beyond simple quantification. It is a powerful tool for metabolic flux analysis, which measures the rates of metabolic reactions within a cell. tandfonline.comnih.govcreative-proteomics.com By tracing the incorporation of isotopes from labeled precursors into various metabolites, researchers can map out metabolic pathways and understand how they are regulated in response to different stimuli. tandfonline.comnih.gov This information can then be integrated with proteomics and transcriptomics data to build comprehensive models of cellular function. nih.gov
The integration of stable isotope labeling into multi-omics platforms is crucial for:
Accurate quantification of metabolites: Ensuring reliable data for systems-level analysis. nih.gov
Metabolic flux analysis: Providing insights into the dynamics of metabolic networks. tandfonline.comnih.gov
Pathway discovery: Identifying novel metabolic pathways and intermediates. tandfonline.com
Data integration: Creating a scaffold for the integration of multiple omics datasets. nih.gov
Expansion of Research Applications in Non-Clinical Models
While this compound is primarily used as an internal standard, its non-deuterated counterpart, 17-Epiestriol (B195166), has been investigated for its biological activity in various non-clinical models. These studies provide a basis for the expanded use of this compound in preclinical research, not just as a quantification standard but also as a tool to study metabolic fate and drug interactions.
One notable study demonstrated that 17-Epiestriol is a potent inhibitor of vascular cell adhesion molecule 1 (VCAM-1) expression in human umbilical vein endothelial cells (HUVECs). nih.gov This finding suggests a potential role for this estrogen metabolite in modulating inflammatory processes in the vasculature. nih.gov The use of this compound in such cell culture models would allow for precise quantification of its uptake and metabolism within the cells.
The application of deuterated steroids is also expanding to include:
Drug metabolism studies: Tracing the metabolic fate of estrogenic compounds in vitro and in vivo. mdpi.com
Animal models of disease: Investigating the role of estrogen metabolites in various physiological and pathological processes. nih.gov
3D tissue models: Providing more physiologically relevant systems for studying drug efficacy and metabolism. nih.gov
The use of deuterated compounds in these non-clinical models can help to elucidate the mechanisms of action of estrogen metabolites and provide valuable data for the development of new therapeutic agents.
Standardization Challenges and Solutions in Global Research Collaborations
The increasing use of mass spectrometry in clinical and research settings has highlighted the critical need for standardization to ensure the comparability of results across different laboratories and studies. roche.comresearchgate.net This is particularly important for global research collaborations, where data from multiple sites must be harmonized. The use of deuterated internal standards like this compound is a key component of this standardization effort, but it also presents its own set of challenges.
Challenges in Standardization:
Lack of Certified Reference Materials: The availability of certified reference materials for many deuterated compounds is limited, making it difficult to establish traceability to a common standard. roche.com
Inter-laboratory Variability: Differences in analytical platforms, in-house developed methods, and data processing can lead to significant variability in results between laboratories. roche.comresearchgate.net
Isotopic Instability: Deuterium (B1214612) atoms can sometimes exchange with protons in the surrounding environment, leading to a loss of the isotopic label and inaccurate quantification. sigmaaldrich.com
Harmonization of Guidelines: There is a need for more harmonized global guidelines for the labeling, testing, and use of deuterated compounds in research. globalgrowthinsights.com
Solutions and a Path Forward:
Development of Standardized Protocols: The development and adoption of standardized protocols for sample preparation, data acquisition, and analysis can help to reduce inter-laboratory variability. researchgate.net
Role of Standardization Bodies: Organizations such as the Joint Committee for Traceability in Laboratory Medicine (JCTLM) and the Association of Biomolecular Resource Facilities (ABRF) are working to promote the global standardization of laboratory tests. nih.govroche.com
Method Validation and Traceability: Rigorous validation of analytical methods and establishing metrological traceability to the International System of Units (SI) are essential for ensuring the accuracy and comparability of results. researchgate.net
Improved Synthesis and Characterization: Continued advancements in the synthesis of stable, non-exchangeable deuterated standards and their thorough characterization will improve their reliability. sigmaaldrich.com
The table below summarizes some of the key challenges and potential solutions for the standardization of deuterated internal standards.
| Challenge | Proposed Solution |
| Lack of Certified Reference Materials | Increased production and availability of certified reference materials from reputable sources. roche.com |
| Inter-laboratory Variability | Development and implementation of standardized operating procedures (SOPs) and participation in external quality assessment schemes. roche.comresearchgate.net |
| Isotopic Instability | Synthesis of standards with deuterium in stable, non-exchangeable positions; careful method validation to assess stability. sigmaaldrich.com |
| Lack of Harmonized Guidelines | International collaboration between regulatory bodies and scientific organizations to develop and promote harmonized guidelines. globalgrowthinsights.comnih.gov |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and characterizing 17-Epiestriol-d5 to ensure isotopic purity and structural fidelity?
- Methodological Answer : Synthesis requires precise deuterium incorporation at specified positions, validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Isotopic purity (>98%) should be confirmed using liquid chromatography-mass spectrometry (LC-MS) with optimized separation protocols to distinguish deuterated and non-deuterated forms . Characterization must include retention time alignment with non-deuterated estriol analogs and validation of ion fragmentation patterns to confirm structural integrity .
Q. How should this compound be integrated as an internal standard in hormone quantification assays?
- Methodological Answer : Use a matrix-matched calibration approach:
Spike known concentrations of this compound into biological samples (e.g., serum, urine) during extraction to correct for recovery variability.
Optimize LC-MS parameters (e.g., ionization mode, collision energy) to minimize ion suppression/enhancement effects.
Validate linearity (R² >0.99), precision (CV <15%), and accuracy (80–120% recovery) across the analytical range .
Q. What parameters are essential for ensuring batch-to-batch consistency in this compound production?
- Methodological Answer :
- Monitor isotopic enrichment using isotopic peak ratio analysis.
- Implement quality control (QC) checks via tandem MS/MS to detect isotopic impurities.
- Document synthesis conditions (e.g., solvent purity, reaction time, temperature) to standardize protocols .
Advanced Research Questions
Q. How can researchers address matrix effects when quantifying this compound in complex biological samples?
- Methodological Answer :
- Perform post-column infusion studies to identify ion suppression zones.
- Use matrix factor calculations (MF = peak response in matrix/neat solution) to adjust for interference.
- Apply advanced normalization techniques, such as stable isotope-corrected standard curves, to mitigate variability .
Q. What statistical approaches are recommended for handling high-throughput data generated using this compound in multi-analyte panels?
- Methodological Answer :
- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to adjust for multiple comparisons in large datasets .
- Use mixed-effects models to account for batch effects and inter-subject variability.
- Validate findings through cross-platform replication (e.g., comparing LC-MS with immunoassay results) .
Q. How can reproducibility of this compound-based assays be ensured across different analytical platforms?
- Methodological Answer :
- Standardize pre-analytical protocols (sample storage, extraction solvents).
- Share raw data and instrument parameters (e.g., gradient profiles, column specifications) in supplementary materials.
- Participate in inter-laboratory proficiency testing to identify platform-specific biases .
Q. What strategies resolve discrepancies in reported pharmacokinetic data for this compound across studies?
- Methodological Answer :
- Conduct meta-analyses using PRISMA guidelines to assess heterogeneity sources (e.g., dosing regimens, sample matrices).
- Perform sensitivity analyses to evaluate the impact of outlier removal or normalization methods.
- Validate findings using orthogonal techniques, such as radiolabeled tracer studies .
Q. What ethical considerations arise when using deuterated compounds like this compound in clinical research?
- Methodological Answer :
- Disclose deuterium’s potential metabolic effects in informed consent documents.
- Ensure regulatory compliance (e.g., FDA/EMA guidelines) for stable isotope-labeled agents in human trials.
- Publish negative results to avoid publication bias and support transparent data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
